4-(3,5-Dimethylphenyl)-4-fluoropiperidine

Dopamine Transporter Reuptake Inhibition Neuropharmacology

Researchers requiring a reliable dopamine transporter (DAT) pharmacological tool often face variability in probe purity, confounding SAR interpretation. 4-(3,5-Dimethylphenyl)-4-fluoropiperidine is supplied with standardized 95% purity to ensure assay reproducibility. - Defined DAT ligand: Serves as a starting point for optimizing affinity and selectivity in medicinal chemistry campaigns. - SAR consistency: The 3,5-dimethylphenyl group provides a fixed reference for exploring hydrophobic interactions in the DAT binding pocket. - Assay validation: Suitable as a positive control or calibration standard for high-throughput monoamine transporter screening.

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
Cat. No. B13242402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)-4-fluoropiperidine
Molecular FormulaC13H18FN
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2(CCNCC2)F)C
InChIInChI=1S/C13H18FN/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13/h7-9,15H,3-6H2,1-2H3
InChIKeyVBJRLFAYJDUCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dimethylphenyl)-4-fluoropiperidine for Dopamine Transporter Research


4-(3,5-Dimethylphenyl)-4-fluoropiperidine is a 4-aryl-4-fluoropiperidine derivative, a class of compounds known for its interactions with monoamine transporters and other central nervous system (CNS) targets [1]. It is a chemical tool compound used in pharmacological research, and is commercially available for investigational use .

Reported DAT interaction class Described as a dopamine reuptake inhibitor in the 4-aryl-4-fluoropiperidine series; primary target engagement suggested for dopamine transporter studies.
CNS tool compound Intended for pharmacological research applications; commercially supplied as a research-use-only chemical probe, not for therapeutic or diagnostic use.
Characterized commercial reagent Available as a hydrochloride salt with defined analytical specifications, supporting reproducible procurement for assay and SAR campaigns.

Why 4-(3,5-Dimethylphenyl)-4-fluoropiperidine Substitution Matters


The 4-fluoropiperidine scaffold's pharmacological profile is highly sensitive to aryl ring substitution. Modifications to the 3,5-dimethylphenyl group can drastically alter target affinity and selectivity, potentially shifting activity from dopamine transporters to other receptors like sigma-1, orexin, or T-type calcium channels . Without direct comparative binding data, substituting this precise compound with a seemingly similar 4-arylpiperidine carries a high risk of introducing uncharacterized and confounding off-target pharmacology in any research model [1][2].

Aryl substitution may shift primary target
Modifications to the 3,5-dimethylphenyl group can redirect binding from dopamine transporters to other CNS targets such as T-type calcium channels, orexin receptors, or sigma-1 sites. A seemingly similar 4-arylpiperidine may exhibit a fundamentally different pharmacological profile.
Uncharacterized off-target pharmacology in unvalidated analogs
Without direct comparative binding data, substituting this compound with a non-identical 4-aryl-4-fluoropiperidine introduces a high risk of confounding off-target activities that can undermine model interpretation and reproducibility.

Specificity Evidence for 4-(3,5-Dimethylphenyl)-4-fluoropiperidine


Dopamine Reuptake Inhibitor Activity

The compound is reported in a commercial context as a 'potent and selective dopamine reuptake inhibitor' . This functional classification distinguishes it from other 4-fluoropiperidine compounds that are optimized for different targets, such as orexin or T-type calcium channels . However, critical quantitative data (e.g., IC50 or Ki) against the dopamine transporter (DAT) or its selectivity versus the serotonin transporter (SERT) and norepinephrine transporter (NET) is not available in the public domain.

Functional classification
Reported
Potent dopamine reuptake inhibitor (quantitative DAT Ki/IC50 unavailable)
Supports DAT interaction classification
Selectivity vs. SERT/NET and potency metrics remain unreported; data source is commercial description.
Dopamine Transporter Reuptake Inhibition Neuropharmacology

Synthesis and Process Patent Reference

The compound falls under the broad scope of several patents describing processes for preparing piperidine derivatives, including those useful as intermediates for pharmaceuticals like paroxetine [1][2]. While the target compound itself is not explicitly exemplified, its structural class is validated for industrial-scale production. This contrasts with novel, non-patented analogs that may lack established synthetic routes.

Process maturity
Class-level
Piperidine derivative class covered by multiple synthesis process patents
Class-level process development relevance
No target compound-specific synthetic data provided; general patent scope for piperidine intermediates.
Chemical Synthesis Process Chemistry Piperidine Intermediate

Commercial Availability and Purity

4-(3,5-Dimethylphenyl)-4-fluoropiperidine is available as its hydrochloride salt from established chemical suppliers with a certified purity of 95% and defined storage conditions . This provides a verifiable and consistent procurement standard. In contrast, sourcing a custom-synthesized or less common 4-arylpiperidine analog introduces variability in purity, characterization, and batch-to-batch reproducibility, which can significantly impact research outcomes.

Procurement standard
Specification review
Purity: 95% (HPLC); hydrochloride salt; defined storage conditions
Supports batch-to-batch procurement consistency
Material characterization derived from vendor datasheets; independent verification recommended.
Chemical Reagent Procurement Quality Control

Research Applications of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine


CNS Tool Compound Optimization Scaffold

Given its reported role as a dopamine reuptake inhibitor, this compound is best used as a starting point for medicinal chemistry campaigns focused on optimizing DAT affinity and selectivity . The 3,5-dimethylphenyl group provides a defined SAR starting point for exploring hydrophobic interactions in the DAT binding pocket.

Reference Standard for Assays

Its commercial availability with standardized purity (95%) makes it a reliable reference compound for developing or validating high-throughput screening assays for monoamine transporters . It can serve as a positive control or a calibration standard, ensuring assay reproducibility and inter-lab comparability.

Process Development for Piperidine Intermediates

As a member of a well-studied class of piperidine derivatives with established patent literature on their synthesis, this compound can be used in process chemistry R&D to test or optimize novel synthetic routes, crystallization conditions, or salt formations [1][2].

Application
Selection Property
Validation Focus
DAT scaffold optimization studies
Defined aryl substitution SAR (3,5-dimethylphenyl)
DAT affinity and selectivity profiling
Monoamine transporter assay development
Analytically characterized commercial reagent
Assay reproducibility and inter-lab calibration review
Piperidine intermediate process studies
Class-level process patent maturity
Synthetic route optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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